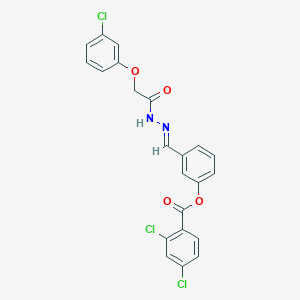
N'-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a 3,4-dimethoxybenzohydrazide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The allyloxy and dimethoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N’-(2-(Allyloxy)benzylidene)-2-iodobenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide
Comparison: Compared to these similar compounds, N’-(2-(Allyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of the 3,4-dimethoxybenzohydrazide moiety. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the dimethoxy groups may enhance its solubility and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
765902-01-0 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H20N2O4/c1-4-11-25-16-8-6-5-7-15(16)13-20-21-19(22)14-9-10-17(23-2)18(12-14)24-3/h4-10,12-13H,1,11H2,2-3H3,(H,21,22)/b20-13+ |
Clé InChI |
DJJIQCKPRIARKG-DEDYPNTBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

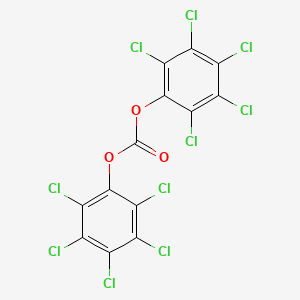
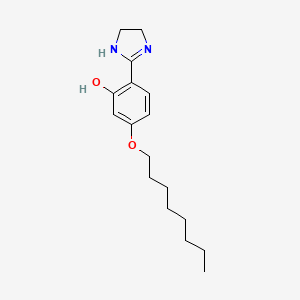
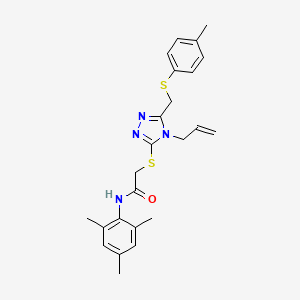
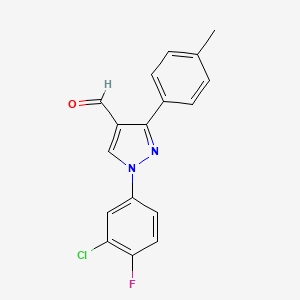

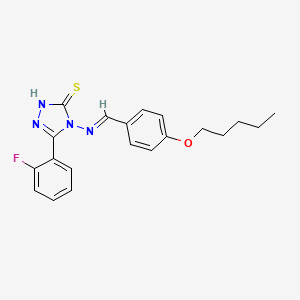
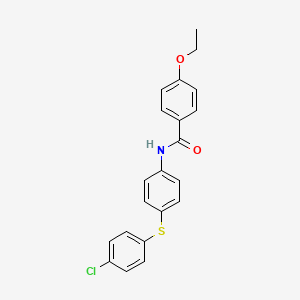
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083530.png)
